REACTION_CXSMILES
|
[CH:1]1([C:4]([NH2:6])=[O:5])[CH2:3][CH2:2]1.[Cl:7][CH2:8][C:9](=O)[CH2:10]Cl>O>[Cl:7][CH2:8][C:9]1[N:6]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][CH:10]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)N
|
Name
|
|
Quantity
|
14.92 g
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to get crude residue
|
Type
|
CUSTOM
|
Details
|
After purification
|
Type
|
WASH
|
Details
|
via column chromatography (100-200 silica gel, elution with 2% EtOAc in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |